4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2S/c1-4-15(2,3)9-5-6-11-10(7-9)12-13(16)17-8-18-14(12)19-11/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNVQPBZEKYTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(S2)N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions
-
Formation of the Benzothieno Pyrimidine Core
Starting Materials: Thiophene derivatives and pyrimidine precursors.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like Lewis acids.
Example Reaction: Condensation of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization to form the benzothieno pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction can yield the corresponding thiol or amine derivatives.
-
Substitution
Reagents: Nucleophiles like amines, alcohols, or thiols.
Conditions: Often carried out in polar aprotic solvents with or without catalysts.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for developing new drugs targeting specific enzymes or receptors. Studies have explored its activity against various biological targets, including kinases and G-protein coupled receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science, where it can be incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism by which 4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Position 4 : Chloro substituents are common (e.g., ), enhancing electrophilicity and serving as a leaving group for further derivatization.
- Position 6 : The 2-methylbutan-2-yl group in the target compound provides steric bulk and lipophilicity, contrasting with aromatic (e.g., benzylpiperazinyl in 4c) or electron-withdrawing (e.g., CF₃ in ) groups in analogs .
Key Observations :
- Yields : Derivatives with aromatic amines (e.g., 4c, 4d) exhibit moderate yields (65–70%), while hydrazine derivatives (e.g., 7a) achieve higher yields (82%) due to favorable nucleophilic displacement .
- Melting Points : Aromatic substituents (e.g., 4c, 4d) result in higher melting points (134–143°C) compared to aliphatic analogs, likely due to enhanced crystallinity .
Pharmacological Comparison
Key Observations :
- Chloro Substituent : Critical for anti-cancer activity, as seen in , where chloro derivatives inhibit cancer cell growth at 10 μM .
- Alkyl vs. Aromatic Groups : The target compound’s 2-methylbutan-2-yl group may enhance blood-brain barrier penetration compared to polar substituents (e.g., piperazinyl in 4c) .
Biological Activity
4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article synthesizes available information on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₁ClN₂S
- Molecular Weight : 238.74 g/mol
- CAS Number : 81765-97-1
The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.
- Antimicrobial Properties : It has been evaluated against several bacterial strains, indicating possible antibacterial effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothieno[2,3-d]pyrimidine derivatives. The compound's structure suggests it may interact with DNA or other cellular components involved in cell cycle regulation.
These results indicate that the compound could be a candidate for further development as an antitumor agent.
Antimicrobial Activity
The compound has been tested against both Gram-positive and Gram-negative bacteria. The results from various assays show promising antimicrobial activity.
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Salmonella typhi | Weak |
| Bacillus subtilis | Moderate |
The antibacterial effects observed suggest that this compound could be explored for therapeutic applications in treating infections.
Case Studies
- Antitumor Efficacy : In a study involving various cancer cell lines, 4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine demonstrated significant cytotoxicity, particularly in two-dimensional cell culture assays compared to three-dimensional models. This highlights the need for further investigation into its mechanisms and efficacy in more complex environments.
- Antimicrobial Testing : In another study assessing the compound's antimicrobial properties, it was found to exhibit moderate to strong activity against several bacterial strains using broth microdilution methods. This aligns with findings from other studies on similar benzothieno derivatives which showed promising antibacterial profiles.
Q & A
Q. How does X-ray crystallography resolve ambiguities in the compound’s three-dimensional conformation?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., at 123 K ) reveals bond angles and dihedral angles critical for docking studies. For example, the tetrahydro ring adopts a boat conformation, influencing steric interactions . Compare with DFT-optimized geometries to validate computational models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
